Methylene bis(4-methylbenzenesulfonate)
Overview
Description
Methylene bis(4-methylbenzenesulfonate) is an organic compound with the molecular formula C15H16O6S2. It is a white crystalline solid that is odorless and water-soluble . This compound is commonly used as a surfactant in various applications, including detergents, shampoos, and cosmetics . Additionally, it has been studied for its potential use in biomedical research and drug delivery .
Mechanism of Action
Target of Action
It’s worth noting that the compound is an aryls compound , which suggests it may interact with various biological targets.
Pharmacokinetics
It is known that the compound has a high gastrointestinal absorption . It is also known to inhibit CYP1A2 and CYP2C19 , which are important enzymes involved in drug metabolism. These properties could potentially impact the bioavailability of Methylene bis(4-methylbenzenesulfonate).
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methylene bis(4-methylbenzenesulfonate). It’s important to note that the compound is soluble , which could influence its distribution and action in different environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylene bis(4-methylbenzenesulfonate) can be synthesized through the reaction of 4-methylbenzenesulfonyl chloride with formaldehyde in the presence of a base . The reaction typically involves the use of solvents such as dichloromethane or chloroform and is carried out under reflux conditions . The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, methylene bis(4-methylbenzenesulfonate) is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities . The compound is then subjected to rigorous quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Methylene bis(4-methylbenzenesulfonate) undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate groups are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfone derivatives.
Reduction Reactions: Reduction of methylene bis(4-methylbenzenesulfonate) can lead to the formation of corresponding sulfinate derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: The major products are sulfonate esters or amides.
Oxidation Reactions: The major products are sulfone derivatives.
Reduction Reactions: The major products are sulfinate derivatives.
Scientific Research Applications
Methylene bis(4-methylbenzenesulfonate) has a wide range of applications in scientific research:
Comparison with Similar Compounds
Methylene bis(4-methylbenzenesulfonate) can be compared with other similar compounds such as:
Methylene bis(4-chlorobenzenesulfonate): This compound has similar surfactant properties but contains chlorine atoms instead of methyl groups.
Methylene bis(4-nitrobenzenesulfonate): This compound contains nitro groups, which can impart different chemical reactivity and properties.
Methylene bis(4-methoxybenzenesulfonate): This compound contains methoxy groups, which can affect its solubility and reactivity.
Methylene bis(4-methylbenzenesulfonate) is unique due to its specific combination of methyl groups and sulfonate functionality, which provides a balance of hydrophobic and hydrophilic properties .
Properties
IUPAC Name |
(4-methylphenyl)sulfonyloxymethyl 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O6S2/c1-12-3-7-14(8-4-12)22(16,17)20-11-21-23(18,19)15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXULLPDKRNGQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCOS(=O)(=O)C2=CC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30317572 | |
Record name | Methylene bis(4-methylbenzene-1-sulfonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30317572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24124-59-2 | |
Record name | 24124-59-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=318486 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methylene bis(4-methylbenzene-1-sulfonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30317572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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